molecular formula C10H12BrNO2 B1323328 (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide CAS No. 190961-15-0

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide

Cat. No.: B1323328
CAS No.: 190961-15-0
M. Wt: 258.11 g/mol
InChI Key: JCPYSZVJRRFVQW-FVGYRXGTSA-N
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Description

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of isoquinoline, a structure known for its presence in various alkaloids and its biological activity. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

Hydrobromic acid is highly corrosive and can cause severe burns and eye damage. If inhaled, it can lead to respiratory problems . Adequate safety measures must be employed when handling hydrobromic acid to prevent harmful exposure .

Future Directions

The future directions would depend on the specific applications of the compound. For example, if it were used in pharmaceuticals, future directions might involve improving the compound’s efficacy, reducing side effects, or finding new therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available isoquinoline or its derivatives.

    Hydrogenation: The isoquinoline is subjected to catalytic hydrogenation to produce 1,2,3,4-tetrahydroisoquinoline.

    Chiral Resolution: The racemic mixture of 1,2,3,4-tetrahydroisoquinoline is resolved using chiral acids or chromatography to obtain the (S)-enantiomer.

    Carboxylation: The (S)-1,2,3,4-tetrahydroisoquinoline is then carboxylated using carbon dioxide under high pressure and temperature conditions.

    Salt Formation: Finally, the carboxylic acid is converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques like simulated moving bed chromatography enhances the efficiency of the chiral resolution step.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form isoquinoline derivatives with various functional groups.

    Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrobromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products:

    Oxidation: Isoquinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Various tetrahydroisoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with different functional groups.

Comparison with Similar Compounds

    ®-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide: The enantiomer of the compound with different biological activity.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the carboxylic acid group.

    Isoquinoline: The non-hydrogenated form with distinct chemical properties.

Uniqueness: (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is unique due to its chiral nature and the presence of both the tetrahydroisoquinoline and carboxylic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPYSZVJRRFVQW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190961-15-0
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190961-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 10 g of L-phenylalanine suspended in 108 ml of 47% hydrobromic acid, 23 ml of 37% formalin aqueous solution was added dropwise. The reaction mixture was stirred at 65° C. for 7 hours, and subjected to crystallization under ice cooling for 3 hours. The precipitate was filtered off, and dried at 55° C. under reduced pressure to obtain 13.5 g of Compound 2 (yield 86.4%, optical purity 97% ee).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three
Yield
86.4%

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